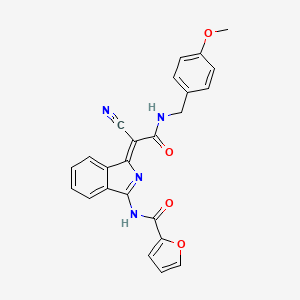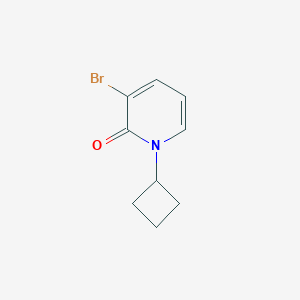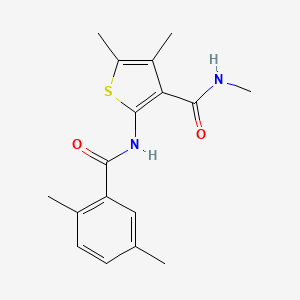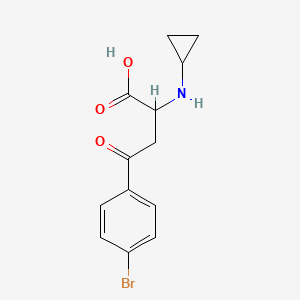
2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine” is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Synthesis Analysis
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . To enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives are complex and varied. The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For example, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .作用機序
The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine is not fully understood, but it is believed to act as a DNA intercalator, inhibiting DNA replication and leading to cell death. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine is its high purity and yield, making it a suitable candidate for various lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for the study of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer. Another direction is the synthesis of novel MOFs using this compound as a ligand for gas storage and separation. Additionally, the use of this compound as a ligand in catalytic reactions can be further explored to optimize its use in various applications. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of study.
合成法
The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 2-chloro-2-methylpropane in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to possess antitumor activity and has been investigated as a potential drug candidate for the treatment of cancer. In materials science, this compound has been used to synthesize metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand in transition metal catalyzed reactions.
Safety and Hazards
特性
IUPAC Name |
2-methyl-2-(1-methylpyrazol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,6-9)7-4-5-11(3)10-7/h4-5H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDHLDPMTDETAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2642804.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2642806.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)



![6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2642812.png)
![1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol](/img/structure/B2642814.png)
![N-(benzo[d]thiazol-2-yl)-2,5-dichloro-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2642815.png)



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2642824.png)

